2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
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Description
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling , a widely-used transition metal catalysed carbon–carbon bond forming reaction. This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters is also a common step in the synthesis of such compounds .Chemical Reactions Analysis
The Suzuki–Miyaura coupling is a common reaction involving organoboron compounds . Protodeboronation of alkyl boronic esters is also a key reaction in the synthesis of similar compounds .Physical And Chemical Properties Analysis
Boronic acids and their esters, which are likely related to this compound, are known to be only marginally stable in water . The stability of these compounds can be influenced by the pH and the substituents in the aromatic ring .Scientific Research Applications
Synthesis and Biological Activity
- Thiadiazoles have been synthesized and evaluated for various biological activities. For instance, new imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents, although they displayed limited antisecretory activity but good cytoprotective properties in certain models (Starrett et al., 1989).
Photodynamic Therapy for Cancer
- Zinc phthalocyanine substituted with thiadiazole derivatives has been characterized for its potential in photodynamic therapy for cancer treatment, displaying good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Antimicrobial Activity
- Various heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have been synthesized, showing promising antimicrobial activities (El‐Emary et al., 2002).
Anti-Breast Cancer Activity
- Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a sulfone moiety have been synthesized and evaluated for their in-vitro anticancer activity against the human breast cancer cell line MCF7, showing significant activity in some compounds (Al-Said et al., 2011).
Anticancer Agents
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents, showing potential in this field, although further in vivo studies are recommended (Rehman et al., 2018).
Antiproliferative Activity
- 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles have been synthesized and evaluated for their antiproliferative activity, with some compounds showing significant activity against human cancer cell lines (Matysiak et al., 2006).
properties
IUPAC Name |
2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-11-3-4-13(21-2)14(9-11)24(19,20)18-7-5-12(6-8-18)22-15-17-16-10-23-15/h3-4,9-10,12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMRKDLFZPRZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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